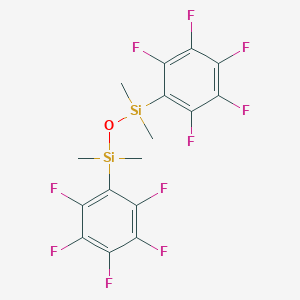
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE is a chemical compound with the formula C₁₆H₁₂F₁₀OSi₂ and a molecular weight of 466.4209 g/mol . It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two methyl groups and one pentafluorophenyl group
Méthodes De Préparation
The synthesis of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be achieved through the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran . This method involves the replacement of chlorine atoms with pentafluorophenyl groups under controlled conditions.
Analyse Des Réactions Chimiques
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Common reagents used in these reactions include metal hydrides, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted disiloxanes.
Applications De Recherche Scientifique
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE involves its ability to donate hydride ions in reduction reactions. This compound interacts with molecular targets such as aldehydes, ketones, and carboxamides, facilitating their reduction to corresponding alcohols, amines, and other reduced products . The pathways involved include hydrosilylation and dehydrogenative silylation.
Comparaison Avec Des Composés Similaires
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be compared with other similar compounds such as:
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: This compound has methylphenyl groups instead of pentafluorophenyl groups, resulting in different chemical properties and reactivity.
1,1,3,3-Tetramethyldisiloxane: This compound lacks the pentafluorophenyl groups and is commonly used as a reducing agent in various organic reactions.
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: This compound contains cyanopropyl groups, which impart different reactivity and applications compared to pentafluorophenyl groups.
The uniqueness of this compound lies in its pentafluorophenyl groups, which enhance its stability and reactivity in specific chemical reactions.
Propriétés
Numéro CAS |
19091-32-8 |
|---|---|
Formule moléculaire |
C16H12F10OSi2 |
Poids moléculaire |
466.42 g/mol |
Nom IUPAC |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
Clé InChI |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonymes |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















